Nonylamine, also known as nonan-1-amine, is a primary aliphatic amine with the molecular formula C₉H₂₁N and a molecular weight of 143.27 g/mol. It appears as a colorless to light yellow liquid with a boiling point of approximately 202 °C and a melting point of -1 °C. Nonylamine is characterized by its amine functional group, which allows it to participate in various
These reactions illustrate its versatility in organic synthesis and materials science.
Nonylamine exhibits notable biological activity, particularly in its effects on microorganisms. Studies have shown that it can inhibit the metabolic activities of certain fungi, such as Colletotrichum gloeosporioides, leading to reduced spore germination and mycelial growth at specific concentrations. Additionally, nonylamine has been investigated for its potential role in RNA ligand discovery, where its properties were utilized in dynamic combinatorial chemistry to identify non-covalent ligands for RNA targets.
Nonylamine can be synthesized through several methods:
These methods highlight the compound's accessibility for industrial applications.
Nonylamine has various applications across different fields:
Research indicates that nonylamine interacts with various organic and inorganic compounds due to its nucleophilic nature. For example, it has been used to enhance selectivity in analytical chemistry methods such as corona discharge ion mobility spectrometry for biogenic amines. Moreover, studies have assessed its joint toxicity with other chemicals, indicating potential environmental impacts when used alongside other substances.
Nonylamine shares structural similarities with several other amines. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Octylamine | C₈H₁₉N | Shorter carbon chain; used primarily in surfactants. |
Decylamine | C₁₀H₂₃N | Longer carbon chain; exhibits similar reactivity. |
Dodecylamine | C₁₂H₂₅N | Even longer carbon chain; often used in emulsifiers. |
Uniqueness of Nonylamine:
Nonylamine's unique nine-carbon chain length provides distinct physicochemical properties that differentiate it from octylamine and decylamine. Its specific reactivity patterns make it suitable for particular applications in chemical synthesis and biological research that may not be achievable with shorter or longer-chain analogs.
Corrosive;Irritant;Environmental Hazard